Cytotoxic Potency in Pancreatic Cancer Cells: XD2-149 vs. Napabucasin
In head-to-head MTT assays using two pancreatic ductal adenocarcinoma cell lines, XD2-149 demonstrated comparable or slightly improved cytotoxic potency relative to its parent warhead napabucasin. In MIA PaCa-2 cells, XD2-149 exhibited an IC50 of 1.0 ± 0.1 μM versus napabucasin at 1.2 ± 0.8 μM. In BxPC-3 cells, XD2-149 showed an IC50 of 0.8 ± 0.2 μM compared to napabucasin at 1.4 ± 0.3 μM [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MIA PaCa-2: 1.0 ± 0.1 μM; BxPC-3: 0.8 ± 0.2 μM |
| Comparator Or Baseline | Napabucasin (parent warhead): MIA PaCa-2: 1.2 ± 0.8 μM; BxPC-3: 1.4 ± 0.3 μM |
| Quantified Difference | MIA PaCa-2: ~17% lower IC50; BxPC-3: ~43% lower IC50 for XD2-149 |
| Conditions | 72-hour MTT assay; MIA PaCa-2 and BxPC-3 pancreatic cancer cell lines |
Why This Matters
XD2-149 maintains the cytotoxic activity of the clinical-stage warhead while adding PROTAC-mediated ZFP91 degradation, offering a dual-mechanism tool compound for pancreatic cancer research.
- [1] Hanafi M, Chen X, Neamati N. J Med Chem. 2021;64(3):1626-1648. Table 1. View Source
